5-O-咖啡酰莽草酸

描述

这种化合物天然存在于椰枣(海枣果实)中,以其作为酶促褐变底物的作用而闻名 。由于其潜在的健康益处和在各个科学领域的应用,它已经引起了人们的关注。

科学研究应用

5-O-咖啡酰奎尼酸在科学研究中具有广泛的应用:

作用机制

5-O-咖啡酰奎尼酸通过各种分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

5-O-Caffeoylshikimic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with the mitogen-activated protein kinase (MAPK) pathway, where 5-O-Caffeoylshikimic acid has been shown to bind to MEK proteins, inhibiting their activity . This inhibition can modulate cell proliferation and differentiation, highlighting its potential in cancer treatment. Additionally, 5-O-Caffeoylshikimic acid exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Cellular Effects

The effects of 5-O-Caffeoylshikimic acid on various cell types and cellular processes are profound. In cancer cells, particularly non-small cell lung cancer (NSCLC) cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK pathway, leading to altered gene expression and reduced tumor growth. Furthermore, 5-O-Caffeoylshikimic acid impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 5-O-Caffeoylshikimic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as MEK proteins, inhibiting their kinase activity and disrupting downstream signaling pathways . This binding interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, 5-O-Caffeoylshikimic acid can modulate gene expression by influencing transcription factors and epigenetic modifications, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-O-Caffeoylshikimic acid have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 5-O-Caffeoylshikimic acid can lead to sustained inhibition of cancer cell growth and reduced oxidative stress in cells. These findings suggest that 5-O-Caffeoylshikimic acid maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-O-Caffeoylshikimic acid vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving antioxidant status . At high doses, some adverse effects, including gastrointestinal disturbances and potential toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5-O-Caffeoylshikimic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as esterases and oxidases, leading to the formation of various metabolites . These metabolic transformations can influence the bioavailability and activity of 5-O-Caffeoylshikimic acid within the body. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .

准备方法

合成路线和反应条件: 5-O-咖啡酰奎尼酸可以通过咖啡酸和奎尼酸的酯化反应合成。 该反应通常涉及使用硫酸或盐酸等催化剂来促进酯化过程 。反应在回流条件下进行,产物通过柱色谱等技术进行纯化。

工业生产方法: 5-O-咖啡酰奎尼酸的工业生产通常涉及从咖啡豆、茶叶和其他植物等天然来源提取咖啡酸和奎尼酸 。然后将提取的化合物进行酯化反应以生产 5-O-咖啡酰奎尼酸。产物进一步纯化和结晶以获得适合各种应用的高纯度化合物。

化学反应分析

反应类型: 5-O-咖啡酰奎尼酸会发生多种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

主要产物:

相似化合物的比较

5-O-咖啡酰奎尼酸可以与其他类似的化合物进行比较,例如:

总之,5-O-咖啡酰奎尼酸是一种多功能化合物,在各个科学领域具有巨大的潜力。其独特的特性和多样的应用使其成为研究人员和行业人士一样有价值的研究对象。

生物活性

5-O-Caffeoylshikimic acid (5-OCSA) is a phenolic compound primarily derived from the fruits of Illicium verum, known for its diverse biological activities. This article explores the compound's biological activities, focusing on its antioxidant, anti-inflammatory, and xanthine oxidase inhibitory properties, supported by various studies.

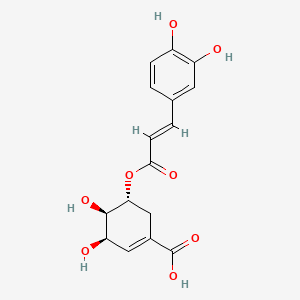

Chemical Structure and Properties

5-O-Caffeoylshikimic acid has the molecular formula and is characterized by its caffeoyl and shikimic acid moieties. Its structure allows it to participate in various biochemical interactions, contributing to its biological effects.

Antioxidant Activity

5-OCSA exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Various assays have been employed to evaluate its antioxidant capacity:

- DPPH Assay : The ability of 5-OCSA to scavenge free radicals was assessed using the DPPH method, which measures the reduction of DPPH radical absorbance at 517 nm.

- FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay demonstrated that 5-OCSA can reduce ferric ions to ferrous ions, indicating its potential to act as an electron donor.

The results from these assays indicate that 5-OCSA can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Anti-inflammatory Activity

The anti-inflammatory effects of 5-OCSA have been attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of various pro-inflammatory cytokines. Studies have shown that 5-OCSA significantly reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin receptors, which are pivotal in inflammatory responses .

The underlying mechanism involves:

- Inhibition of Macrophage Migration : 5-OCSA has been reported to inhibit macrophage migration and adhesion, which are critical steps in the inflammatory response.

- Cytokine Modulation : By downregulating pro-inflammatory cytokines, 5-OCSA contributes to reduced inflammation in tissues .

Xanthine Oxidase Inhibition

Recent studies have identified 5-OCSA as a potent inhibitor of xanthine oxidase (XOD), an enzyme involved in uric acid production. Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia.

In Vitro and In Vivo Studies

In vitro studies indicated that 5-OCSA inhibits XOD with an IC50 value of approximately 13.96 μM. Further in vivo experiments using a hyperuricemia mouse model demonstrated that administration of 5-OCSA significantly reduced serum uric acid levels and improved renal function markers (creatinine and blood urea nitrogen levels) after seven days of treatment .

| Treatment Group | Serum Uric Acid (μmol/L) | Creatinine (μmol/L) | Blood Urea Nitrogen (mmol/L) |

|---|---|---|---|

| Saline | 62.70 | 11.64 | 8.69 |

| HUA Model | 123.51 | Increased | Increased |

| 5-OCSA (10 mg/kg) | Significantly Reduced | Reduced | Reduced |

| 5-OCSA (20 mg/kg) | Significantly Reduced | Reduced | Reduced |

| 5-OCSA (40 mg/kg) | Significantly Reduced | Reduced | Reduced |

属性

IUPAC Name |

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPHZIPNNJOWQI-GDDAOPKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312675 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73263-62-4 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73263-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。